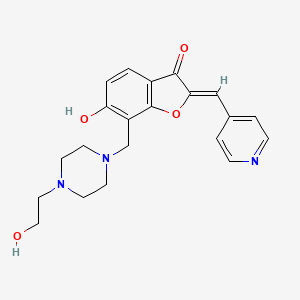

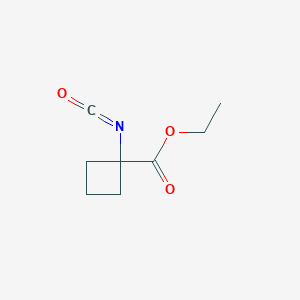

![molecular formula C38H24N2O B2711466 (1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol CAS No. 1621903-81-8](/img/structure/B2711466.png)

(1S)-3-(1,10-Phenanthrolin-2-yl)-2'-phenyl-[1,1'-binaphthalen]-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

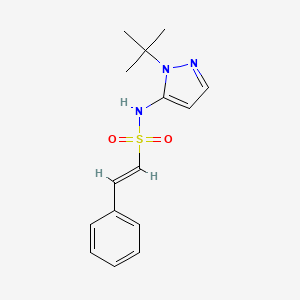

“(1S)-3-(1,10-Phenanthrolin-2-yl)-2’-phenyl-[1,1’-binaphthalen]-2-ol” is a compound with the molecular formula C38H24N2O . It belongs to the product group of Ligands for Functional Metal Complexes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of o-bromophenol with n-butyllithium followed by nucleophilic addition to the phenanthroline and oxidation process gave the ligand precursors .Molecular Structure Analysis

The molecular structure of this compound includes a phenanthroline skeleton, which is a derivative of phenanthrene, and consists of two pyridine rings non-linearly joined by a benzene ring .Physical And Chemical Properties Analysis

The compound is a white to orange to light green powder . Its molecular weight is 524.62 .科学的研究の応用

Polymer Light-Emitting Diodes (PLEDs)

1,10-Phenanthroline derivatives have been utilized in the development of cationic iridium(III) complexes for polymer light-emitting diodes (PLEDs). Such derivatives, when used as auxiliary ligands, enhance the thermal stability and phosphorescent efficiency of PLEDs. The high thermal stability (glass-transition temperatures of 207°C and 241°C) and significant luminescence properties demonstrate the compound's value in improving PLED performance and efficiency (Tang et al., 2014).

Coordination Chemistry and Luminescence

1,10-Phenanthroline-based ligands are pivotal in coordination chemistry, offering versatility in metal ion binding. These ligands are key in developing metal complexes with intense luminescence or DNA-interacting capabilities, including DNA cleavage. Their rigid structure and ability to form selective complexing agents make them suitable for constructing molecular chemosensors for metal cations and anions, showcasing the compound's significant role in analytical and bioinorganic chemistry (Bencini & Lippolis, 2010).

Electrochemical Sensing

The electrochemical behavior of 1,10-Phenanthroline on multiwalled carbon nanotube surfaces has been explored for the selective recognition of copper ions and hydrogen peroxide sensing. Such studies underline the compound's utility in developing sensitive and selective electrochemical sensors, benefiting environmental monitoring and healthcare diagnostics (Gayathri & Kumar, 2014).

Hydrogen Bonding in Electron Transport Materials

In the quest for materials with high thermal stability, large electron mobility, and excellent n-doping abilities, 1,10-Phenanthroline derivatives have been identified as promising electron transport materials (ETMs). Their application in organic light-emitting diodes (OLEDs) underscores the compound's contribution to enhancing the efficiency and stability of OLEDs, marking a significant advancement in display technology (Bin et al., 2020).

Chemosensing of Cations and Anions

Recent advancements in 1,10-Phenanthroline ligands highlight their role in the chemosensing of cations and anions. Through derivatization, these ligands act as chemosensors, leveraging changes in photophysical properties to detect environmentally and biologically relevant ions. This application showcases the compound's potential in environmental monitoring and bioanalytical chemistry (Alreja & Kaur, 2016).

特性

IUPAC Name |

3-(1,10-phenanthrolin-2-yl)-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24N2O/c41-38-32(33-21-19-27-17-16-26-13-8-22-39-36(26)37(27)40-33)23-28-12-5-7-15-30(28)35(38)34-29-14-6-4-11-25(29)18-20-31(34)24-9-2-1-3-10-24/h1-23,41H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAASXRARXERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C6=NC7=C(C=CC8=C7N=CC=C8)C=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

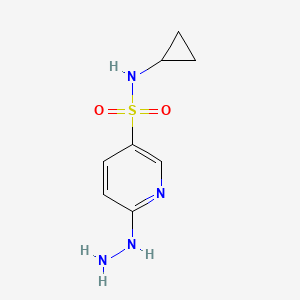

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)

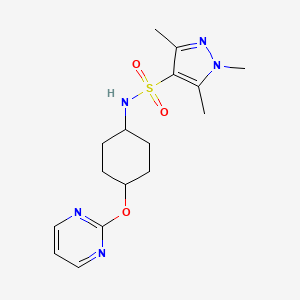

![2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2711387.png)

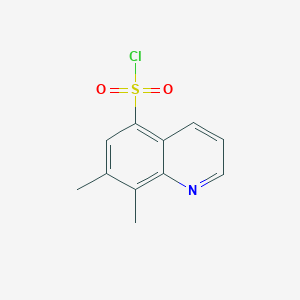

![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)

![1-(2-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2711398.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzoylbenzamide](/img/structure/B2711406.png)